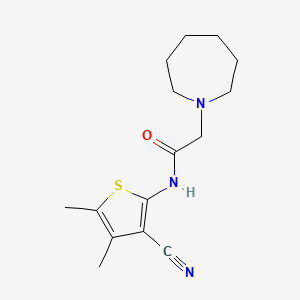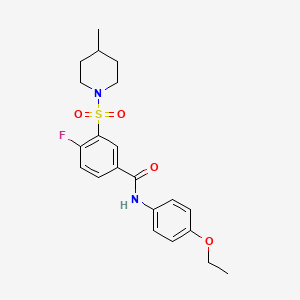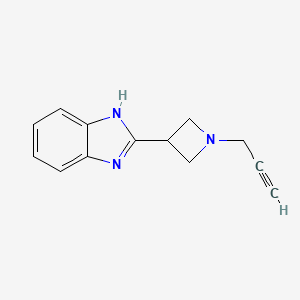
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole, also known as PPAZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole exerts its effects through the inhibition of various enzymes and signaling pathways. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to induce apoptosis in cancer cells, indicating its potential use as an anti-cancer agent. Furthermore, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as HIV-1 and HCV, suggesting its potential use as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit high purity and good yields. However, there are also some limitations to using 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole in lab experiments. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. One potential direction is the development of new anti-inflammatory drugs based on 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. Another potential direction is the development of new anti-cancer drugs based on 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. Furthermore, the potential use of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole as an anti-viral agent warrants further investigation. Additionally, the exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole involves the reaction between 2-aminobenzimidazole and propargyl bromide in the presence of sodium hydride. The resulting product is then treated with azetidine in the presence of triethylamine to yield 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. This method has been reported to yield high purity and good yields of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as HIV-1 and HCV, making it a promising candidate for the development of new anti-viral drugs.
Eigenschaften
IUPAC Name |
2-(1-prop-2-ynylazetidin-3-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-7-16-8-10(9-16)13-14-11-5-3-4-6-12(11)15-13/h1,3-6,10H,7-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATFYKZAUGMRPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC(C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

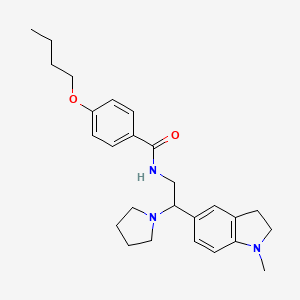
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)
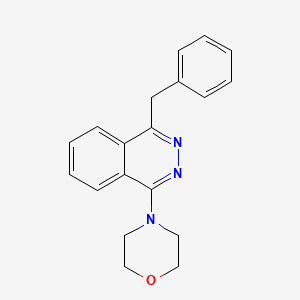
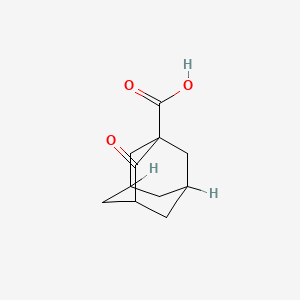
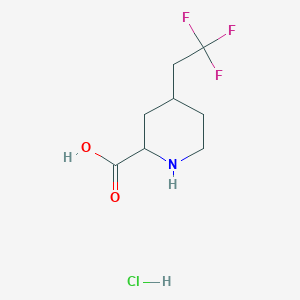
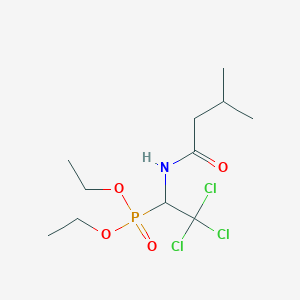
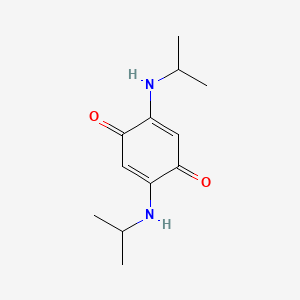
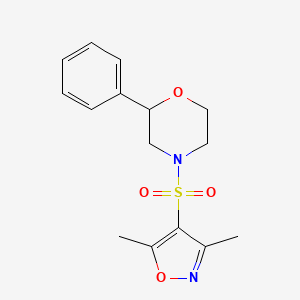
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
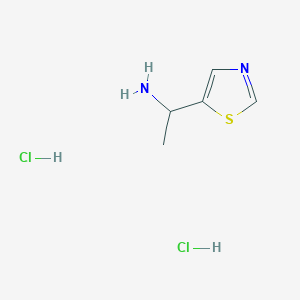
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
